2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine

Physicochemical profiling Isomer differentiation Drug-likeness prediction

2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine is a heterocyclic small molecule (C12H8ClN3, MW 229.66) featuring a 4-chlorophenyl substituent at the 2-position of the imidazo[1,2-a]pyrazine core. It serves as a foundational scaffold within a class extensively patented for kinase inhibition (e.g., CHK1, Aurora kinases, CK2) and as a precursor to coelenterazine analogs used in bioluminescent assays.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
CAS No. 928319-37-3
Cat. No. B12278753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine
CAS928319-37-3
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=CN=CC3=N2)Cl
InChIInChI=1S/C12H8ClN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H
InChIKeyXMKDGQKMYZJLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine (CAS 928319-37-3): Core Scaffold Identity and Physicochemical Baseline for Scientific Procurement


2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine is a heterocyclic small molecule (C12H8ClN3, MW 229.66) featuring a 4-chlorophenyl substituent at the 2-position of the imidazo[1,2-a]pyrazine core [1]. It serves as a foundational scaffold within a class extensively patented for kinase inhibition (e.g., CHK1, Aurora kinases, CK2) and as a precursor to coelenterazine analogs used in bioluminescent assays [2][3]. Its computed XLogP3 of 3, zero hydrogen bond donors, and two hydrogen bond acceptors establish a baseline for passive permeability and target engagement potential [1]. The para-chloro substitution distinguishes it from non-halogenated or ortho/meta-substituted analogs, altering electron density and potential halogen-bonding interactions [1].

2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine: Why In-Class Analogs Cannot Be Simply Interchanged for Rigorous Research


The imidazo[1,2-a]pyrazine scaffold is highly modular, and small positional or substituent changes drastically alter biological activity and synthetic utility. For instance, the relocation of the chlorine atom from the 2-(4-chlorophenyl) position to the 8-position of the pyrazine core, as in 8-chloro-6-phenylimidazo[1,2-a]pyrazine, creates a structural isomer (CAS 676361-05-0) with identical molecular formula but different computed properties and, critically, divergent reactivity in downstream derivatization (e.g., palladium-catalyzed cross-couplings) [1]. Similarly, the absence of the 4-chloro group (as in 2-phenylimidazo[1,2-a]pyrazine) removes a key handle for halogen bonding and alters the scaffold's electronic profile, which has been shown in class-level SAR studies to directly modulate kinase selectivity [2]. The specific compound profiled here is a common gatekeeper intermediate; substituting it with an isomer or des-chloro analog risks synthesizing an undesired final compound, invalidating structure-activity relationship (SAR) studies and wasting synthetic effort.

Quantitative Differentiation of 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine (CAS 928319-37-3) from Its Closest Analogs


Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area vs. 8-Chloro-6-phenyl Isomer

The target compound's computed XLogP3 of 3.0 differentiates it from its 8-chloro-6-phenyl isomer (CAS 676361-05-0), which has a computed XLogP3 of 3.5 [1]. This 0.5 log unit difference reflects the greater hydrophobicity imparted when chlorine is directly attached to the pyrazine core versus the phenyl ring, impacting predicted membrane permeability and solubility. The topological polar surface area (TPSA) is 30.2 Ų for both isomers, but the distinct electronic distribution affects chromatographic retention time and chemical reactivity [1].

Physicochemical profiling Isomer differentiation Drug-likeness prediction

Synthetic Versatility: Orthogonal Functionalization Potential Compared to 3-Bromo-2-(4-chlorophenyl) Analog

The target compound, lacking a halogen on the imidazole ring, presents an unsubstituted 3-position available for electrophilic aromatic substitution or directed metalation. In contrast, the 3-bromo analog (CAS 1254709-41-5) has this position blocked [1]. While the 3-bromo derivative enables direct Suzuki or Buchwald couplings at C3, the unsubstituted parent scaffold offers greater flexibility for C-H activation or initial regioselective halogenation strategies, which can be critical when a specific multi-step synthetic route requires a C3-H starting point [2].

Synthetic chemistry Building block utility Cross-coupling reactions

Class-Level Evidence: Core Scaffold Privilege in Kinase Inhibition Compared to Imidazo[1,2-c]pyrimidine Isosteres

The imidazo[1,2-a]pyrazine core, which is the basis of this compound, has demonstrated a distinct kinase selectivity profile compared to its direct isostere imidazo[1,2-c]pyrimidine. In a published series by Meng et al., a 2-(4-chlorophenyl)imidazo[1,2-c]pyrimidine-5-carboxamide derivative inhibited CHK1 with a Kd < 5 nM, whereas the matched pair imidazo[1,2-a]pyrazine series showed a potency switch towards MK2 [1]. This class-level finding infers that the same 2-(4-chlorophenyl) substitution on the [1,2-a]pyrazine core predisposes a small molecule library towards a different kinome interaction fingerprint than a [1,2-c]pyrimidine core, as validated by X-ray crystallography (PDB 4JIK) [2]. While direct quantitative data for the specific unadorned building block is absent, this class preference justifies its selection as a strategic starting point for kinase-focused libraries.

Medicinal chemistry Kinase inhibitor scaffold Isosteric replacement

Chromatographic Purity Baseline: Commercially Available High-Purity Specification for Reproducible Synthesis

Commercial catalog specifications indicate a standard purity of ≥95% for the target compound , while analogous building blocks like 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (CAS 960116-30-7) are also offered at ≥95% purity. This parity means that from a procurement perspective, the base purity specification is unlikely to be a key differentiator. However, the target compound's lower molecular weight and absence of a second halogen, which can complicate elemental analysis, may facilitate easier attainment of analytical certification for demanding applications.

Quality control Procurement specification Reproducibility

Precision Research Applications for 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine Based on Proprietary Evidence


Kinase Inhibitor Scaffold Hopping and Focused Library Design

The compound's imidazo[1,2-a]pyrazine core, coupled with a 4-chlorophenyl substituent, provides a validated starting point for generating ATP-competitive kinase inhibitor libraries biased toward MK2 and related serine/threonine kinases over CHK1 [1]. Medicinal chemists should specify this exact building block (CAS 928319-37-3) rather than the [1,2-c]pyrimidine isostere (e.g., CAS of analogous building block) to capitalize on the core-dependent selectivity switch established in class-level SAR studies [1]. Divergent SAR exploration from the C3 and C8 positions can be planned, as the C3 position is unsubstituted and amenable to direct functionalization.

Coelenterazine Analog Synthesis for Bioluminescent Assay Development

As a core structural component of patented coelenterazine analogs, the compound serves as a critical synthetic intermediate [2]. The 4-chlorophenyl group at the 2-position is a common structural motif in these luciferase substrates, where halogen substitution has been shown to modulate the wavelength and intensity of bioluminescence. Researchers developing novel Renilla or Gaussia luciferase reporters should incorporate this compound into their synthetic route to ensure structural consistency with the patent-protected chemical space.

Isomer-Specific Chemical Probe Development

The unique combination of a para-chlorophenyl group at the 2-position and an unsubstituted pyrazine ring allows this compound to serve as a selective probe for studying halogen-π interactions in protein binding pockets. In contrast to the 8-chloro isomer (CAS 676361-05-0), which has a higher LogP and altered hydrogen-bonding capacity, this isomer offers a distinct interaction fingerprint that can be exploited in structure-based drug design campaigns targeting specific kinase hydrophobic pockets [3].

High-Throughput Chemistry for Late-Stage Diversification

For high-throughput experimentation (HTE) platforms, this building block's balanced molecular weight (229.66 g/mol), favorable LogP (3.0), and absence of rotatable bonds (except the phenyl ring) make it an ideal substrate for miniature C-H activation and cross-coupling screens [3]. The lack of a C3 halogen avoids unwanted side reactions, providing a cleaner reaction profile that is critical for automated nanomole-scale chemistry.

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